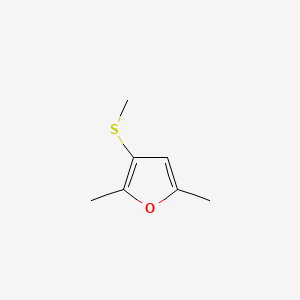

2,5-Dimethyl-3-(methylthio)furan

Description

Maillard Reaction Derived Pathways

The Maillard reaction, a cornerstone of food chemistry, is a primary route for the formation of 2,5-dimethyl-3-(methylthio)furan. This non-enzymatic browning reaction occurs between amino acids and reducing sugars when heated, generating a plethora of flavor and aroma compounds.

The building blocks for this compound are often specific amino acids and sugars. Research has pinpointed the reaction between the sugar ribose and the sulfur-containing amino acid cysteine as a key pathway. nih.gov In this reaction, the methylfuran portion of the molecule originates from ribose, while the methylthio group's carbon atoms are sourced from both ribose and cysteine. nih.gov This highlights the collaborative role of both precursors in assembling the final compound.

To further illustrate the specificity of this pathway, studies using isotopically labeled molecules have provided deeper insights. When cysteine, 4-hydroxy-5-methyl-3(2H)-furanone, and labeled ribose were reacted, the resulting 2-methyl-3-furanthiol (B142662) was predominantly labeled, indicating it originates directly from ribose and not from the furanone intermediate. nih.gov

Table 1: Precursors in the Maillard Reaction Formation of this compound

| Precursor | Role in Formation |

| Ribose | Source of the methylfuran moiety |

| Cysteine | Contributes to the methylthio group |

This table summarizes the primary roles of ribose and cysteine in the formation of the core structure of this compound during the Maillard reaction.

The efficiency and outcome of the Maillard reaction are highly dependent on environmental conditions. Thermal temperature is a critical factor, with studies showing that the conversion of precursors begins around 900 K and approaches completion at temperatures above 1175 K. unizar.es For instance, heating a phosphate-buffered solution of cysteine and ribose at 95°C for 4 hours has been shown to produce headspace volatiles including this compound. nih.gov

The pH of the reaction medium also plays a crucial role. A study conducted at a pH of 5 demonstrated the formation of the target compound. nih.gov In the thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a related compound, degradations occurred more readily at a lower pH, with furanone production being favored at higher pH values. researchwithrutgers.com This suggests that pH can influence the specific reaction pathways and the profile of the resulting volatile compounds.

Table 2: Influence of Reaction Parameters on Furan (B31954) Formation

| Parameter | Effect |

| Temperature | Higher temperatures generally accelerate the reaction rate. |

| pH | Can influence the rate of degradation and the types of products formed. |

This table outlines the general influence of temperature and pH on the formation of furan compounds, including this compound.

The formation of this compound is not a direct leap from its precursors but involves a cascade of intermediate compounds. One proposed pathway involves the 1,4-dideoxyosone of ribose. nih.gov This intermediate can explain the formation of 2-methyl-3-furanthiol, a key precursor to this compound, without the involvement of 4-hydroxy-5-methyl-3(2H)-furanone. nih.gov

The Maillard reaction is a complex network of parallel and sequential reactions. researchgate.net For example, the reaction of glucose with amino acids can lead to the formation of 2-acetylfuran (B1664036) and 2,5-dimethyl-4-hydroxy-3[2H]-furanone through different pathways. researchgate.net This complexity underscores the competitive nature of the various reaction cascades within the Maillard reaction. researchgate.net

Thermal Degradation and Pyrolytic Pathways

Beyond the Maillard reaction, the thermal degradation of various food components can also lead to the formation of furan derivatives.

The thermal breakdown of carbohydrates, amino acids, and ascorbic acid are all recognized pathways for furan formation. researchgate.net Furan and its derivatives are commonly produced during the thermal processing of foods like baking, frying, and roasting. researchgate.net

Ascorbic acid, in particular, has been identified as a significant precursor to furan. nih.gov Dry-heating ascorbic acid can yield furan, although the amounts are significantly lower when heated in an aqueous solution. researchgate.netscispace.com The mechanism involves the breakdown of ascorbic acid into smaller fragments that then recombine to form furan. nih.gov Possible intermediates in this process include 2-deoxyaldoteroses, 2-furoic acid, and 2-furaldehyde. nih.govscispace.com The thermal degradation of 2-furoic acid and furfuryl alcohol are also confirmed pathways to furan and 2-methylfuran (B129897), respectively, with these reactions being activated at temperatures around 140-160 °C. nih.gov

The oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acid, presents another pathway for furan formation. researchgate.net This process involves the oxidation of the fatty acids to intermediates like 4-hydroxy-2-butanal, which can then cyclize to form furan. researchgate.net Furan fatty acids themselves are subject to oxidation, with dimethylated furan fatty acids degrading faster than their monomethylated counterparts. sigmaaldrich.comcornell.edu The presence of a furan ring in these fatty acids makes them potent radical scavengers, which influences their degradation and the formation of other oxidation products. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3-methylsulfanylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-5-4-7(9-3)6(2)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAOFMNMQUXUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212750 | |

| Record name | Furan, 2,5-dimethyl-3-(methylthiol)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

169.00 to 170.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethyl-3-(methylthio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63359-63-7 | |

| Record name | 2,5-Dimethyl-3-(methylthio)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63359-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,5-dimethyl-3-(methylthiol)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063359637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,5-dimethyl-3-(methylthiol)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-3-(methylthio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution in Complex Matrices

Detection and Presence in Edible Substances

The presence of 2,5-Dimethyl-3-(methylthio)furan has been confirmed in several common food items, where it exists as part of a complex mixture of volatile compounds.

Scientific investigations have consistently detected this compound in roasted coffee beans. foodb.cahmdb.ca It has been identified in both major commercial coffee species, Coffea arabica and Coffea canephora (robusta). foodb.cahmdb.ca The roasting process is crucial for the formation of this compound, which contributes to the characteristic aroma of coffee. contaminantdb.ca While its presence is confirmed, the precise concentration can vary depending on factors such as the type of coffee bean and the roasting conditions. maxapress.com

A related compound, 2,5-dimethyl-3-furanthiol, has been unequivocally identified in ground coffee beans through advanced analytical techniques like two-dimensional gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS). scirea.org This highlights the importance of sophisticated methods for identifying minor yet significant aroma constituents in the complex matrix of coffee. scirea.org

Beyond coffee and likely meat products, furan (B31954) and its derivatives are known to be present in a wide array of heat-processed foods. qsi-q3.com This includes products such as canned and jarred foods, bread, and fermented soy sauce. nih.govqsi-q3.com The formation of these compounds is often a result of the Maillard reaction and the thermal degradation of sulfur-containing amino acids and other precursors during cooking. researchgate.net For instance, 2-methyl-3-furanthiol (B142662) has been identified as a key aroma component in fermented soy sauce, contributing a cooked meat-like aroma. nih.gov

Quantitative Analysis and Distribution Patterns in Foodstuffs

The accurate measurement of this compound in food samples presents several analytical challenges.

The absolute quantification of this compound in natural food samples is noted to be challenging. foodb.cahmdb.cafoodb.ca Many studies report its detection but not its precise quantity. foodb.cahmdb.cafoodb.ca Several factors contribute to this difficulty:

Volatility: Furan and its derivatives are highly volatile, which can lead to losses during sample preparation and analysis. qsi-q3.com

Complex Matrix: Foods are complex matrices containing numerous compounds, which can interfere with the analysis. scirea.org

Low Concentrations: This compound is often present at very low concentrations, requiring highly sensitive analytical instrumentation for detection and quantification. scirea.org

Isomer Co-elution: The presence of isomers, such as 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691), can make chromatographic separation and accurate quantification difficult without specialized techniques like tandem mass spectrometry (MS/MS) or high-resolution chromatography. dtu.dkrestek.com

Recent advancements in analytical techniques, such as the use of stable isotope dilution analysis and specialized gas chromatography columns, have improved the ability to quantify furan and its alkylated derivatives in various food matrices. maxapress.comdtu.dk

Potential Role as a Dietary Constituent and Biomarker

The presence of this compound in specific food items has led to investigations into its potential as a biomarker of consumption.

Given that this compound has been consistently detected in coffee, it has been suggested as a potential biomarker for coffee consumption. foodb.cahmdb.cafoodb.ca The identification of unique metabolites in the body following the consumption of certain foods is a key aspect of nutritional metabolomics. While extensive studies on this compound as a specific biomarker are still needed, the principle is well-established for other food components. nih.gov Further research is required to validate its utility as a reliable indicator of coffee intake in human studies.

Chemical Formation Mechanisms in Diverse Systems

Biosynthetic Considerations in Biological Systems

The formation of sulfur-containing furans like 2,5-Dimethyl-3-(methylthio)furan in biological systems is often attributed to complex chemical transformations that can be influenced by enzymatic activities. While a dedicated, fully elucidated enzymatic pathway for its direct synthesis is not extensively documented, its biogenesis is thought to parallel that of other critical flavor compounds. These pathways often involve the degradation and interaction of fundamental cellular components such as sugars and sulfur-containing amino acids. The Maillard reaction and the thermal degradation of thiamine (B1217682) (Vitamin B1) are primary non-enzymatic routes for the formation of its precursor, 2-methyl-3-furanthiol (B142662) (MFT), and related furanones. researchgate.netresearchgate.net However, enzymatic processes can contribute to the formation of key intermediates or catalyze similar reactions under biological conditions.

The study of related furanone and thio-furan compounds provides compelling analogies for the potential enzymatic formation of this compound. The formation of many furanones, which are significant flavor contributors in fruits, cooked foods, and fermented products, involves precursors derived from sugars and amino acids. nih.gov

A key related compound is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as furaneol (B68789). Isotope labeling studies have shown that in Maillard reactions involving glucose and amino acids like glycine (B1666218) or cysteine, the carbon skeleton of glucose remains largely intact during the formation of HDMF. nih.gov This suggests a highly specific reaction cascade. While this is primarily a chemical reaction, the precursors (sugars, amino acids) are fundamental biological molecules. One proposed pathway involves the formation of an acetylformoin precursor from glucose, which then converts to HDMF. nih.gov Another pathway suggests that methylglyoxal, a common Maillard reaction intermediate, can also lead to the formation of HDMF. nih.gov

Furthermore, enzymatic activity on furanone structures has been clearly demonstrated. For instance, sucrose (B13894) phosphorylase from Leuconostoc mesenteroides can catalyze the transglucosylation of HDMF, attaching a glucose molecule to create a stable, odorless glucoside. tandfonline.comnih.gov This demonstrates that enzymes can recognize and modify the furanone core structure, suggesting the possibility of other enzymatic transformations, such as methylation or reactions involving sulfur donors, that could lead to compounds like this compound.

Another important analogy is the formation of 2-methyl-3-furanthiol (MFT), a potent meaty aroma compound that is a likely precursor to this compound. MFT can be generated through several pathways, with the Maillard reaction between carbohydrates and the amino acid cysteine being the most common route in food systems. researchgate.net Thiamine degradation is another significant pathway for MFT generation. researchgate.netresearchgate.net While often heat-induced, enzymatic reactions have also been cited as a potential formation route for MFT, highlighting the potential for biological catalysts to facilitate these complex reactions under milder conditions. researchgate.net

The table below summarizes the formation pathways of furanones closely related to this compound, providing insight into the precursor molecules and reaction types that are likely analogous to its own formation.

| Related Furanone | Precursors | Primary Formation Pathway | Key Intermediates |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Sugars (e.g., Glucose), Amino Acids (e.g., Glycine, Cysteine) | Maillard Reaction | Acetylformoin, Methylglyoxal |

| 2-methyl-3-furanthiol (MFT) | Carbohydrates, Cysteine | Maillard Reaction | - |

| 2-methyl-3-furanthiol (MFT) | Thiamine (Vitamin B1) | Thermal Degradation | - |

| Norfuraneol | Pentose sugars (e.g., Xylose) | Maillard Reaction | 1-deoxyosone |

This table presents data compiled from multiple research findings on the formation of related furanone compounds. nih.govresearchgate.netimreblank.ch

These examples collectively suggest that while a specific enzyme for the synthesis of this compound may not be identified, its formation in biological systems is likely influenced by enzymatic processes that either generate its precursors or act on a closely related furanone or furanthiol backbone.

Synthetic Methodologies and Structural Derivatization

De Novo Chemical Synthesis Strategies

The foundational approach to constructing 2,5-Dimethyl-3-(methylthio)furan involves building the furan (B31954) ring from acyclic precursors, a process known as de novo synthesis.

Cyclization Reactions for Furan Ring Construction (e.g., Paal−Knorr Furan Synthesis from Precursors)

A primary and historically significant method for synthesizing substituted furans is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. wikipedia.orgorganic-chemistry.orgmbbcollege.in For the synthesis of a 2,5-dimethylfuran (B142691) core, the logical precursor would be a 2,5-hexanedione (B30556) derivative. The mechanism, elucidated by V. Amarnath et al., involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the furan structure. wikipedia.org The reaction is typically carried out using acid catalysts such as sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), or phosphoric acid (H₃PO₄). mbbcollege.in

The general transformation can be represented as:

1,4-Dicarbonyl Compound → Furan Derivative

Introduction of Methyl and Methylthio Substituents

To arrive at the target molecule, this compound, the starting 1,4-dicarbonyl precursor must already contain or be amenable to the introduction of the required methyl and methylthio groups. The methyl groups at positions 2 and 5 of the furan ring originate from the methyl groups adjacent to the carbonyls in the 1,4-dione precursor.

The introduction of the methylthio group at the 3-position presents a more complex synthetic challenge. This typically involves starting with a precursor that already contains the sulfur moiety or functionalizing the furan ring after its formation. For instance, a potential precursor could be a 3-(methylthio)-2,5-hexanedione. The synthesis of such a substituted dione (B5365651) would require a multi-step process.

Catalytic Approaches in Furan Ring Synthesis

Modern synthetic methods often employ catalytic systems to improve efficiency and selectivity. While the classic Paal-Knorr synthesis uses stoichiometric acid catalysts, recent advancements have explored the use of various metal and acid catalysts to facilitate furan synthesis. organic-chemistry.org For example, trifluoroacetic acid has been utilized as a catalyst for the synthesis of tri- and tetrasubstituted furans. organic-chemistry.org Microwave-assisted Paal-Knorr reactions have also been developed, offering a more rapid and efficient pathway to polysubstituted furans. organic-chemistry.org

In the broader context of furan synthesis, catalytic hydrogenation of biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) to produce 2,5-dimethylfuran (DMF) is a significant area of research. mdpi.comgoogle.com This process typically involves bifunctional catalysts with both hydrogenation and deoxygenation capabilities. mdpi.com While not a direct synthesis of this compound, these catalytic technologies highlight the ongoing development of efficient furan production methods.

Regioselective Functionalization and Modification

Once the 2,5-dimethylfuran core is established, or if a related furan derivative is used as a starting material, regioselective reactions can be employed to introduce or modify substituents at specific positions on the furan ring.

Methylthio Group Introduction and Transformation

The introduction of a methylthio group onto a pre-formed furan ring is a key regioselective functionalization. This can be achieved through various methods, often involving the reaction of an organometallic furan derivative with a sulfur electrophile or the reaction of a furanthiol with a methylating agent. For example, 2-methyl-3-furanthiol (B142662) is a known potent meaty flavor compound. researchgate.net The conversion of this thiol to the corresponding methylthio ether would be a straightforward methylation reaction.

The transformation of the methylthio group itself can also be a route to further derivatization. For example, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, altering the electronic properties and potential reactivity of the molecule.

Selective Reduction and Oxidation Reactions

Selective reduction and oxidation reactions can be used to modify the furan ring or its substituents. The furan ring itself is an aromatic system, making its reduction require specific catalytic conditions, often leading to the formation of tetrahydrofuran (B95107) derivatives. For instance, the hydrogenation of 2,5-dimethylfuran can yield 2,5-dimethyltetrahydrofuran. mdpi.com

Oxidation reactions can be directed at the substituents or the furan ring. For example, selective oxidation of a methyl group to a hydroxymethyl or formyl group can be achieved under controlled conditions. The selective oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using photocatalysts like ZnIn₂S₄ nanosheets has been demonstrated. rsc.org While this is on a related furan, similar principles could be applied to the methyl groups of this compound, although the presence of the sulfur atom might complicate the reaction. The methylthio group can also be selectively oxidized to a sulfoxide, as seen in the metabolism of related furanthiols. researchgate.net

Reactivity and Degradation Pathways of the Furan Core

Thermal Stability and Degradation Kinetics

The integrity of 2,5-Dimethyl-3-(methylthio)furan at elevated temperatures is a critical factor during cooking and processing. The thermal stability of the furan (B31954) ring system and the attached methylthio group dictates the compound's persistence and the potential formation of new volatile and non-volatile products.

Impact of High Temperatures on Compound Integrity

High temperatures, such as those encountered during roasting or frying, can significantly impact the stability of furan derivatives. While specific studies on the thermal degradation of this compound are limited, research on related furan compounds provides valuable insights. For instance, pyrolysis studies on 2,5-dimethylfuran (B142691) (2,5-DMF), a structurally similar compound without the methylthio group, have been conducted to understand its thermal decomposition. These studies reveal that the stability of the furan ring is influenced by its substituents. nih.gov The pyrolysis of 2,5-DMF has been investigated in shock tubes at temperatures ranging from 1000 to 1800 K. nih.gov

Volatile sulfur compounds, in general, are known to undergo thermal oxidation, leading to the formation of various disulfides and sulfoxides. acs.org Heating has been shown to cause substantial degradation of related sulfur-containing flavor compounds like 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (B142662) (MFT) through both oxidation and hydrolysis. nih.gov It is therefore highly probable that this compound exhibits similar susceptibility to thermal degradation.

Products and Mechanisms of Thermal Decomposition

The thermal decomposition of furan and its alkylated derivatives proceeds through complex reaction mechanisms. In the high-temperature pyrolysis of 2,5-dimethylfuran, a variety of products are formed. While a comprehensive list of thermal decomposition products for this compound is not available in the literature, studies on the pyrolysis of Botryococcus braunii have identified 2,5-dimethylfuran as a pyrolysis product, which can further degrade. nih.gov The presence of the methylthio group is expected to introduce additional decomposition pathways, likely involving the cleavage of the C-S bond and subsequent reactions of the resulting sulfur-containing radicals. The thermal degradation of other sulfur-containing compounds, such as methional, is known to produce methanethiol (B179389) and dimethyl sulfide (B99878). nih.gov

| Precursor Compound | Temperature Range (K) | Key Decomposition Products | Reference |

| 2,5-Dimethylfuran | 1000-1800 | Various stable species (details not specified in abstract) | nih.gov |

| Methional | Not specified | Methanethiol, Dimethyl sulfide | nih.gov |

| Furfural (B47365) | 1200-1800 | Furan, Carbon monoxide | Not in search results |

This table presents thermal decomposition data for related compounds due to the lack of specific data for this compound.

Chemical Transformation Studies

Beyond thermal degradation, this compound can undergo various chemical transformations, reacting with other components present in the food matrix. These reactions can significantly alter the flavor profile of the food.

Reactions with Other Aroma Precursors (e.g., Amino Acids, Hydrogen Sulfide)

Sulfur-containing flavor compounds are known to be reactive. The reaction of furaneol (B68789) with hydrogen sulfide or amino acids like cysteine can lead to the formation of thiophene (B33073) derivatives. nih.gov This occurs through the exchange of the furan ring oxygen with a sulfur atom. nih.gov Given that hydrogen sulfide is a common product of the thermal degradation of sulfur-containing amino acids such as cysteine, these reactions are highly relevant in food systems. nih.gov While direct studies on this compound are not available, it is plausible that it could participate in similar reactions. The related compound, 2-methyl-3-furanthiol (MFT), is known to react with cysteine. researchgate.net

Susceptibility to Acid- or Base-Catalyzed Reactions

Oxidative and Hydrolytic Degradation Mechanisms

Thiols and thioethers are readily oxidized. The oxidation of 2-methyl-3-furanthiol (MFT) and 2-furfurylthiol (FFT) can occur even at low temperatures, leading to the formation of corresponding disulfides. nih.gov MFT has been shown to react readily with hydrogen peroxide in aqueous buffer solutions, forming bis(2-methyl-3-furyl) disulfide. researchgate.net Reactive oxygen species, such as hydroxyl radicals, which can be generated in food systems, are also known to react with thiol flavor compounds. nih.gov

Hydrolysis is another important degradation pathway for flavor compounds. Heating has been reported to cause substantial degradation of FFT and MFT through hydrolysis. nih.gov Although specific hydrolytic degradation mechanisms for this compound have not been detailed in the literature, it is a potential pathway for its degradation, especially under heating in aqueous environments.

Scientific Article on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data on the photochemical reactivity and light-induced transformations of the chemical compound this compound. While general principles of furan and thioether photochemistry exist, no detailed studies, quantitative data, or specific transformation pathways for this particular molecule could be identified.

The user's request for an article section on "" with a specific focus on "Photochemical Reactivity and Light-Induced Transformations," including "Detailed research findings" and "Data tables," cannot be fulfilled at this time. To maintain scientific accuracy and adhere to the strict content constraints of the prompt, which prohibits the introduction of information outside the explicit scope, this article section cannot be generated.

General literature on the photochemistry of furan derivatives suggests complex reaction pathways, including isomerizations. netsci-journal.comrsc.org However, the influence of the methylthio group at the 3-position of the furan ring on these photochemical processes has not been specifically investigated or reported in the available literature. Similarly, while the photostability of some organosulfur compounds has been studied, these findings are not directly applicable to this compound without dedicated research. nih.gov

A literature review confirms that very few articles have been published on this compound in general, with existing information largely limited to its identification in foods like coffee. foodb.cacontaminantdb.ca

Therefore, in the absence of specific scientific studies, the creation of an authoritative and detailed article section on this topic is not possible.

Advanced Analytical Methodologies for Characterization and Quantification

Hyphenated Chromatographic Techniques

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of another technique, is the cornerstone for analyzing complex volatile mixtures. For a compound like 2,5-Dimethyl-3-(methylthio)furan, gas chromatography (GC) is the separation method of choice due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the definitive identification and quantification of this compound. In this technique, the sample is vaporized and separated based on the compound's boiling point and affinity for the GC column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

The selection of an appropriate GC column is critical for the successful separation of this compound from other volatile compounds in a complex matrix. Columns with a non-polar or mid-polar stationary phase are typically employed.

Table 1: Typical GC-MS Parameters for the Analysis of Furan (B31954) Derivatives

| Parameter | Value/Description |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm), Rxi-624Sil MS (30 m x 0.25 mm, 1.40 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 35-40°C (hold 2-5 min), ramp to 150-200°C at 5-10°C/min, then ramp to 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 35-350 |

This table presents a generalized set of parameters based on methods for similar analytes; optimization for this compound is essential.

Advanced GC-MS Techniques (e.g., GC-MS/MS, GC-QTOF, GC-FID)

To enhance selectivity and sensitivity, particularly in complex matrices, advanced GC-MS techniques are often utilized.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique adds a second stage of mass analysis, significantly reducing matrix interference. A specific precursor ion from the initial mass spectrum of this compound is selected and fragmented, and the resulting product ions are monitored. This multiple reaction monitoring (MRM) provides a highly specific and sensitive method for quantification. nih.gov Studies on other furan derivatives have successfully used GC-MS/MS with an HP-5MS column to achieve low limits of detection. nih.gov

Gas Chromatography-Quadrupole Time-of-Flight (GC-QTOF): GC-QTOF mass spectrometry provides high-resolution mass accuracy, enabling the determination of the elemental composition of unknown compounds and offering greater confidence in identification. This can be particularly useful for distinguishing between isomers or compounds with similar mass spectra.

Gas Chromatography-Flame Ionization Detection (GC-FID): While GC-MS is superior for identification, GC-FID can be a robust and cost-effective alternative for quantification once the compound has been positively identified. The detector's response is proportional to the number of carbon atoms in the analyte, making it suitable for quantitative analysis when a pure standard of this compound is available for calibration.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

For the analysis of volatile and semi-volatile compounds in solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted sample preparation technique. It is a solvent-free, sensitive, and efficient method for extracting and concentrating analytes from the headspace above the sample. The extracted compounds are then thermally desorbed into the GC inlet for analysis.

The choice of SPME fiber coating is crucial and depends on the polarity and volatility of the target analyte. For furan derivatives and volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective.

Table 2: Typical HS-SPME Parameters for Volatile Furan and Sulfur Compound Analysis

| Parameter | Value/Description |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS |

| Extraction Temperature | 30-60 °C |

| Extraction Time | 15-40 minutes |

| Sample Equilibration Time | 15 minutes |

| Desorption Temperature | 250-280 °C |

| Desorption Time | 2-5 minutes |

This table presents a generalized set of parameters; optimization is crucial for achieving the best results for this compound.

High-Resolution Spectroscopic Characterization

While chromatographic techniques are essential for separation and quantification, spectroscopic methods provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration (ratio of protons). For this compound, one would expect to see signals for the two methyl groups attached to the furan ring, the methyl group of the methylthio moiety, and the lone proton on the furan ring.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for the carbons of the two furan methyl groups, the methylthio carbon, and the four carbons of the furan ring itself.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Data not readily available |

| ¹³C NMR | Data not readily available |

Note: The absence of readily available experimental data highlights a gap in the scientific literature for this specific compound. Theoretical predictions can be generated using specialized software but should be confirmed with experimental data.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching from the methyl groups and the furan ring. Aromatic and heteroaromatic C-H stretches typically appear in the 3000-3100 cm⁻¹ region.

C=C stretching of the furan ring, generally observed between 1400 and 1600 cm⁻¹.

C-O-C stretching of the furan ether linkage, which is typically a strong band.

C-S stretching of the methylthio group, which is generally a weaker band in the 600-800 cm⁻¹ region.

A theoretical study on furan and its methyl derivatives suggests that the ring C-C symmetric and asymmetric stretching vibrations occur in the range of 1033-1414 cm⁻¹. As with NMR, experimental FT-IR spectra for this compound are not widely published, and analysis would rely on comparison with similar furan and thioether compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible radiation by a substance. For organic molecules, this absorption corresponds to electronic transitions, typically from a π bonding or non-bonding orbital to a π* anti-bonding orbital.

While specific UV-Vis spectral data for this compound is not extensively published in dedicated studies, the behavior of related furan derivatives provides insight into its expected characteristics. The UV spectra of furan and its alkylated derivatives generally exhibit a strong absorption band corresponding to a π→π* transition. globalresearchonline.net For instance, furan itself shows a primary absorption peak in the UV region. nist.gov The addition of substituents to the furan ring, such as methyl groups in 2,5-dimethylfuran (B142691), can influence the position and intensity of this absorption. globalresearchonline.net

Theoretical studies on furan and its derivatives like 2-methylfuran (B129897) and 2,5-dimethylfuran show that the UV spectra in both gas phase and in solvents like ethanol (B145695) display one main peak, indicative of a π→π* transition. globalresearchonline.net The presence of a sulfur-containing substituent, the methylthio group, on the furan ring of this compound would be expected to further modify the electronic environment and thus the UV absorption profile. The non-bonding electrons on the sulfur atom could potentially lead to n→π* transitions, although these are often weaker and may be masked by the stronger π→π* bands. The analysis of furan derivatives in various matrices, such as transformer oil, has shown a correlation between furan content and UV absorbance in specific regions of the spectrum. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀OS | uni.luchemicalbook.com |

| Molecular Weight | 142.22 g/mol | chemicalbook.com |

| CAS Number | 63359-63-7 | chemicalbook.com |

Isotope Dilution Assays for Precise Quantification (referencing application for related compounds)

Isotope Dilution Analysis (IDA), particularly Stable Isotope Dilution Analysis (SIDA), is a premier quantitative technique renowned for its high accuracy and precision. It is especially valuable for analyzing trace-level compounds in complex matrices, such as food, where matrix effects can interfere with quantification. nih.govresearchgate.net The method involves adding a known amount of a stable, isotopically labeled version of the target analyte (the internal standard) to the sample at the earliest stage of analysis.

The isotopically labeled standard is chemically identical to the native analyte and thus behaves identically during sample preparation, extraction, and chromatographic analysis. Any losses of the analyte during these steps will be mirrored by identical losses of the labeled standard. Quantification is achieved by measuring the ratio of the response of the native analyte to the labeled internal standard, typically using mass spectrometry (MS). nih.govmdpi.com

While specific studies detailing an isotope dilution assay for this compound are not prominent, the technique has been successfully developed and applied for the quantification of numerous structurally related furan and sulfur-containing flavor compounds.

Furan and Methylfuran: SIDA methods using deuterated or ¹³C-labeled standards have been developed for the rapid and robust determination of furan and 2-methylfuran in various foodstuffs, including coffee and canned goods. nih.govresearchgate.netmdpi.com These methods often employ headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Furanones: A stable isotope dilution assay was developed for quantifying key flavor compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, using their ¹³C- and ²H-labeled analogues, respectively. researchgate.net

Thiol Compounds: The related compound 2-methyl-3-furanthiol (B142662) (MFT), an intense meaty aroma compound, is often quantified using isotope dilution assays to overcome the challenges associated with its low threshold and high reactivity. researchgate.net

The successful application of IDA to these related furans and thiols underscores its suitability for the precise and accurate quantification of this compound, provided a suitable isotopically labeled standard can be synthesized.

Development of Analytical Standards and Spectral Libraries

The availability of pure analytical standards and comprehensive spectral libraries is fundamental for the unambiguous identification and accurate quantification of chemical compounds.

An analytical standard is a highly pure substance used as a reference in an analytical procedure. For this compound, the availability of such a standard is crucial for calibrating instruments and validating analytical methods. Several chemical suppliers offer this compound, indicating its availability for use as a reference material in research and quality control.

Spectral libraries, particularly mass spectral libraries, are curated collections of spectra that are essential for identifying unknown compounds in a sample by matching their experimental spectra against the library entries. Databases like PubChem and the NIST WebBook serve as important repositories for spectral information. nist.govnih.gov For this compound, mass spectral data from GC-MS analysis are available in these public databases. nih.gov In addition to mass spectra, these databases often contain other valuable data, such as Kovats Retention Indices, which are standardized retention times used in gas chromatography to help identify compounds.

Table 2: Kovats Retention Index for this compound

| Column Type | Index Value | Source |

|---|

The development and curation of such libraries are ongoing processes, with data contributed from academic laboratories, government institutions (like the US EPA and NIST), and commercial entities. isotope.com These resources are indispensable for analysts working to identify and quantify trace volatile compounds in complex mixtures.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule. For a molecule like 2,5-Dimethyl-3-(methylthio)furan, DFT methods such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) would be suitable for obtaining reliable predictions. nist.gov

The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

While specific calculations for this compound are not available, studies on related furan (B31954) derivatives show that the substitution pattern significantly influences these energy levels. For instance, the introduction of electron-donating groups like methyl and methylthio would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 1: Illustrative HOMO-LUMO Energy Data for a Generic Furan Derivative (Note: This table is for illustrative purposes only and does not represent actual data for this compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational methods can predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the furan ring and its substituents. Conformational analysis would be particularly important for the methylthio group, investigating its preferred orientation relative to the furan ring. Theoretical studies on substituted furans have demonstrated the reliability of methods like DFT in predicting geometries that are in good agreement with experimental data. nih.gov

Table 2: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only and does not represent actual data for this compound)

| Bond/Angle | Predicted Value |

|---|---|

| C2-C3 Bond Length (Å) | 1.37 |

| C3-S Bond Length (Å) | 1.77 |

| C-O-C Bond Angle (°) | 106.5 |

| C3-S-C(methyl) Bond Angle (°) | 98.9 |

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov Each vibrational mode is associated with a specific motion of the atoms, such as stretching or bending of bonds. By comparing the calculated spectrum with an experimental one, chemists can identify the compound and gain insights into its structural features. For this compound, characteristic vibrational modes would include C-H stretching of the methyl groups and the furan ring, C=C and C-O stretching of the furan ring, and C-S stretching of the methylthio group. Studies on similar molecules like 1-(2,5-dimethyl-furan-3-yl)-ethanone have shown good agreement between theoretical and experimental vibrational spectra. nih.gov

NMR spectroscopy is a powerful tool for structure elucidation. Quantum chemical methods, such as the Gauge-Invariant Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts. nist.gov These predictions are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. For this compound, calculations would predict the chemical shifts for the protons and carbons of the two methyl groups, the furan ring, and the methylthio group, aiding in their unambiguous assignment. Theoretical NMR predictions for related furan derivatives have been shown to be highly accurate. researchgate.net

Time-dependent DFT (TD-DFT) calculations can simulate the UV-Vis absorption spectrum of a molecule by predicting the energies of electronic transitions. nist.gov The spectrum is determined by the promotion of electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). For this compound, the calculations would likely predict π→π* transitions associated with the conjugated system of the furan ring. The position of the absorption maximum (λmax) would be influenced by the methyl and methylthio substituents.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. By mapping the potential energy surface, chemists can identify transition states and calculate activation barriers, providing a detailed understanding of how a reaction proceeds.

For this compound, reactivity predictions would likely focus on several key areas. The electron-rich nature of the furan ring suggests susceptibility to electrophilic substitution. Computational studies could predict the most likely site of attack (the C4 position) by an electrophile. Furthermore, the sulfur atom of the methylthio group could act as a nucleophilic center or be susceptible to oxidation. Computational studies on the atmospheric oxidation of similar compounds like 2-methylfuran (B129897) have provided detailed mechanistic insights. researchgate.net Similarly, research into the reactions of 2,5-dimethylfuran (B142691) has explored its behavior with various electrophiles. These studies serve as a foundation for predicting the complex reactivity of this compound.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and highlighting regions that are electron-rich or electron-poor.

Key Principles:

Color Coding: MEP surfaces are typically color-coded to indicate the electrostatic potential. Regions of negative potential, usually colored red or yellow, are electron-rich and susceptible to electrophilic attack. These areas are associated with lone pairs of electrons on electronegative atoms. Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. Green areas represent neutral or near-zero potential.

Reactivity Prediction: By identifying the electron-rich and electron-poor sites, MEP analysis can predict how a molecule will interact with other chemical species. It provides a guide to its electrophilic and nucleophilic sites, which is crucial for understanding its reaction mechanisms.

Expected Findings for this compound:

A hypothetical MEP analysis of this compound would likely reveal:

Negative Potential: The most significant regions of negative electrostatic potential would be expected around the oxygen atom of the furan ring and the sulfur atom of the methylthio group, owing to their high electronegativity and the presence of lone pairs. These sites would be the primary targets for electrophiles.

Positive Potential: Regions of positive potential would likely be located around the hydrogen atoms of the methyl groups.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. This analysis provides quantitative information about bonding interactions, charge distribution, and the stabilizing effects of electron delocalization.

Key Principles:

Donor-Acceptor Interactions: NBO analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by second-order perturbation theory, yielding stabilization energies (E(2)).

Expected Findings for this compound:

An NBO analysis of this compound would provide detailed insights into its electronic structure, including:

Charge Distribution: The analysis would quantify the natural atomic charges on each atom, providing a more refined picture of the charge distribution than simpler methods.

Hybridization: It would describe the hybridization of the atomic orbitals involved in forming the bonds within the molecule.

Stabilizing Interactions: The most significant stabilizing interactions would likely involve the delocalization of lone pair electrons from the oxygen and sulfur atoms into the antibonding orbitals of the furan ring. The hyperconjugative interactions between the C-H bonds of the methyl groups and the ring system would also contribute to the molecule's stability.

Below is a hypothetical table illustrating the type of data an NBO analysis could provide for key interactions in this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | σ(C2-C3) | Data not available | Lone Pair Delocalization |

| LP (1) S | σ(C3-C4) | Data not available | Lone Pair Delocalization |

| σ (C2-H) | σ(C2-C3) | Data not available | Hyperconjugation |

| σ (C5-H) | σ(C4-C5) | Data not available | Hyperconjugation |

Note: The values in this table are placeholders as specific research data for this compound is not available.

Advanced Computational Modeling Techniques (e.g., DFT, ab initio methods)

Advanced computational methods like Density Functional Theory (DFT) and ab initio calculations are fundamental to modern chemical research, allowing for the accurate prediction of molecular structures, energies, and properties.

Density Functional Theory (DFT):

DFT is a widely used quantum mechanical modeling method that is based on the principle that the energy of a molecule can be determined from its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. Different functionals, such as B3LYP or PBE, can be used to approximate the exchange-correlation energy, which is a key component of the total energy calculation. DFT is often used to optimize molecular geometries, calculate vibrational frequencies, and predict various spectroscopic properties.

Ab Initio Methods:

Ab initio (from the beginning) methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, but often at a higher computational cost than DFT. They are particularly valuable for benchmarking other methods and for studying systems where electron correlation effects are critical. For instance, an ab initio study on the decomposition of 2,5-dimethylfuran has been conducted, providing insights into the thermal breakdown of a related furan derivative. nist.gov

Expected Research Findings from Advanced Modeling of this compound:

Were such studies to be performed on this compound, they would aim to determine:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation.

Thermodynamic Properties: Enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and its role in chemical reactions.

Spectroscopic Data: Predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data to confirm the molecular structure.

Reaction Mechanisms: Detailed energy profiles for potential reactions involving this compound, helping to elucidate its chemical transformations.

The following table outlines the types of data that would be generated from such computational studies.

| Property | Computational Method | Expected Information |

| Optimized Molecular Structure | DFT (e.g., B3LYP/6-311G(d,p)) | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311G(d,p)) | Predicted IR and Raman spectra for structural identification |

| Electronic Properties | DFT, ab initio | HOMO-LUMO gap, ionization potential, electron affinity |

| Thermodynamic Parameters | DFT, ab initio | Enthalpy, entropy, Gibbs free energy |

Note: This table represents the potential outcomes of computational studies, as specific published data for this compound is limited.

Biological Relevance and Mechanistic Contributions

Sensory and Organoleptic Functionality in Food Systems

Volatile sulfur compounds are renowned for their potent aroma characteristics, often possessing very low odor thresholds, which allows them to significantly influence the flavor profile of a food even at trace concentrations.

While information on the specific aroma profile of 2,5-Dimethyl-3-(methylthio)furan is limited, its close structural relatives provide significant context for its likely contribution to food flavors. The related compound, 2-methyl-3-(methylthio)furan, is noted for its meaty, cheesy, and spicy organoleptic properties. sigmaaldrich.comperflavory.comhmdb.ca It has been identified in cooked beef, coffee, and tea. thegoodscentscompany.com Another similar compound, 2,5-dimethyl-3-furanthiol, is described as having a beefy character with a faint woody note. hmdb.ca Given these characteristics of closely related molecules, it is plausible that this compound contributes to the complex aroma profiles of thermally treated foods, potentially imparting savory, and sulfurous notes. It has been noted to occur in coffee aroma. thegoodscentscompany.comcontaminantdb.ca

Interactive Data Table: Organoleptic Properties of Related Furan (B31954) Compounds

| Compound Name | Odor Description | Found In |

|---|---|---|

| 2-Methyl-3-(methylthio)furan | Meaty, cheesy, spicy, sulfurous, coffee, minty sigmaaldrich.comperflavory.comhmdb.ca | Cooked beef, coffee, tea thegoodscentscompany.com |

| 2,5-Dimethyl-3-furanthiol | Beefy, faint woody note hmdb.ca | - |

| (Z+E)-2,5-Dimethyl-3-tetrahydrofuran thiol | Sulfurous, roasted, meaty, onion thegoodscentscompany.com | - |

| 2-Methyl-5-(methylthio)furan | - | Roasted coffee thegoodscentscompany.com |

Potential as a Metabolomic Marker in Dietary Intake

The detection of specific food-derived compounds in biological samples can serve as objective biomarkers of dietary intake. This compound has been identified in several food products, suggesting its potential utility in this regard. The compound has been detected, although not quantified, in Arabica and Robusta coffee. foodb.cahmdb.cafoodb.ca This suggests that its presence could be a potential biomarker for coffee consumption. foodb.cahmdb.ca Further research is needed to validate this and to explore its presence in other foods and its metabolic fate in the human body.

Interactive Data Table: Documented Food Occurrences of this compound

| Food Item | Species | Reference |

|---|---|---|

| Arabica Coffee | Coffea arabica | foodb.cahmdb.ca |

| Robusta Coffee | Coffea canephora | foodb.cahmdb.ca |

| Coffee and coffee products | - | contaminantdb.cafoodb.cahmdb.ca |

Involvement in Natural Product Biosynthesis (drawing parallels with related furan compounds)

The precise biosynthetic pathway of this compound has not been fully elucidated. However, parallels can be drawn from the known formation mechanisms of other furan and sulfur-containing compounds in natural systems.

Furans in food are often formed during heat treatment through the Maillard reaction, involving the reaction of carbohydrates with amino acids. oygardsbi.com Specifically, sulfur-containing amino acids like cysteine are key precursors for the formation of sulfur-containing flavor compounds. frontiersin.org It is widely accepted that the formation of 2-furfurylthiol, another significant aroma compound, involves the reaction of furfural (B47365) (derived from pentoses or hexoses) with hydrogen sulfide (B99878) (derived from cysteine). frontiersin.org

The biosynthesis of sulfur-containing compounds in nature is a complex process often involving specialized enzyme systems. anr.fr For instance, in fungi, the introduction of a sulfur atom into a molecule can occur through nucleophilic addition of cysteine to a precursor. mdpi.com Fungi and other microorganisms are known to produce a wide array of organosulfur natural products, including thioethers. mdpi.comnih.gov

Considering these precedents, a plausible pathway for the formation of this compound, particularly during the heating of food, would involve the generation of a furan ring structure from the degradation of carbohydrates. The subsequent introduction of the methylthio- group could occur through the reaction with a sulfur donor, such as methionine or its degradation products. The biosynthesis within living organisms, such as fungi, may involve enzymatic processes that catalyze the transfer of a methylthio group to a furan-based precursor. nih.gov

Q & A

Basic Research Questions

Q. How can the structural identity of 2,5-Dimethyl-3-(methylthio)furan be confirmed experimentally?

- Methodological Answer : Utilize a combination of spectroscopic techniques:

- Infrared (IR) Spectroscopy : Identify characteristic vibrational modes of the furan ring and methylthio group (e.g., C–S stretching at ~600–700 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (m/z ≈ 142) and fragmentation patterns. Electron ionization (EI) MS data can reveal key fragments such as [M–SCH₃]+ .

- Gas Chromatography (GC) : Compare retention indices on polar/non-polar columns (e.g., DB-5, HP-INNOWax) with reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Fire Safety : Avoid ignition sources; use sand, CO₂, or dry powder extinguishers due to flammability (flash point ≈ 40°C) .

- Storage : Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation. Separate from oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How are exposure thresholds (e.g., NOAEL) and safety margins calculated for this compound in regulatory evaluations?

- Methodological Answer :

- NOAEL Determination : Derived from 90-day rodent studies (e.g., 0.73 mg/kg/day for structural analogs) to establish "no observed adverse effect levels" .

- Margin of Safety (MOS) : Calculate as MOS = NOAEL / Human Exposure (e.g., MOS = 0.73 mg/kg/day / 0.003 mg/kg/day = 243×10³) .

- Regulatory Classification : The compound is categorized as Class III (low concern) under the EFSA’s flavouring evaluation framework due to exposure below 1.5 µg/person/day .

Q. What advanced analytical techniques optimize detection of this compound in complex matrices (e.g., food or biological samples)?

- Methodological Answer :

- Dynamic Headspace GC-MS : Achieves 30× higher sensitivity than static methods by purging volatile compounds onto a trap for thermal desorption .

- Method Parameters : Use a polar capillary column (e.g., HP-INNOWax) with a temperature gradient (30°C to 200°C at 10°C/min) and monitor m/z 142 (molecular ion) .

- Matrix Considerations : For lipid-rich samples, employ solvent-assisted extraction (e.g., hexane) to reduce interference .

Q. How can discrepancies between theoretical and experimental thermodynamic properties of this compound be resolved?

- Methodological Answer :

- Computational Validation : Compare density functional theory (DFT)-calculated properties (e.g., enthalpy of vaporization) with experimental gas-phase thermochemistry data (e.g., ΔvapH = 45 kJ/mol) .

- Calibration : Use reference compounds (e.g., 2,5-dimethylfuran) to validate GC retention indices under identical conditions .

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.